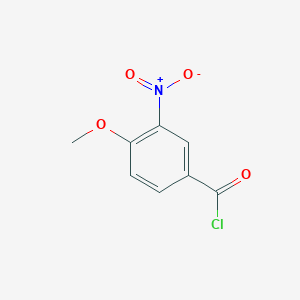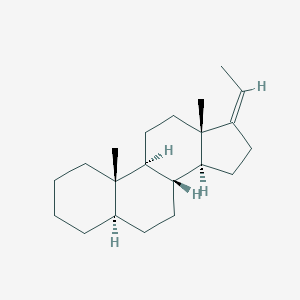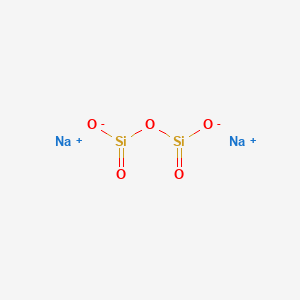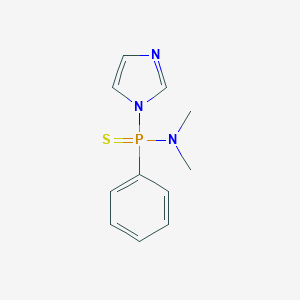
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide, also known as PDPP, is a chemical compound that has gained significant attention in the field of scientific research. PDPP is a phosphine-based ligand that has been used extensively in the synthesis of various metal complexes. It has been found to have a wide range of applications in the field of catalysis, organic synthesis, and material science.
科学研究应用
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been extensively used in the field of catalysis. It has been found to be an effective ligand in the synthesis of various metal complexes, including palladium, platinum, and rhodium complexes. These metal complexes have been used in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has also been used in the field of organic synthesis. It has been found to be an effective ligand in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
作用机制
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide acts as a bidentate ligand, binding to metal ions through its phosphorus and nitrogen atoms. The metal complexes formed with P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide have been found to be highly stable and active in various catalytic reactions. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to enhance the reactivity of metal complexes by stabilizing the transition states of catalytic reactions.
生化和生理效应
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be stable under physiological conditions and has been used in the synthesis of various bioactive compounds.
实验室实验的优点和局限性
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several advantages for lab experiments. It is a stable and readily available ligand that can be easily synthesized. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be highly effective in the synthesis of various metal complexes and organic compounds. However, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has some limitations for lab experiments. It is a relatively large ligand that may hinder the reactivity of metal complexes in some catalytic reactions.
未来方向
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several potential future directions for scientific research. It can be further explored for its applications in the synthesis of bioactive compounds and materials science. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can also be used in the development of new catalysts for various catalytic reactions. Further studies can be conducted to explore the mechanism of action of P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide and its biochemical and physiological effects. Overall, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has significant potential for scientific research and can be further explored for its wide range of applications.
合成方法
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can be synthesized using a three-step procedure. The first step involves the reaction between N,N-dimethylformamide and phenylphosphorus trichloride, which produces N,N-dimethyl-P-phenylphosphoryl chloride. The second step involves the reaction between N,N-dimethyl-P-phenylphosphoryl chloride and imidazole, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride. The final step involves the reaction between P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride and thiourea, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide.
属性
CAS 编号 |
13568-03-1 |
|---|---|
产品名称 |
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide |
分子式 |
C11H14N3PS |
分子量 |
251.29 g/mol |
IUPAC 名称 |
N-[imidazol-1-yl(phenyl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H14N3PS/c1-13(2)15(16,14-9-8-12-10-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI 键 |
QNWCULQVZGQKHW-UHFFFAOYSA-N |
SMILES |
CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
规范 SMILES |
CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



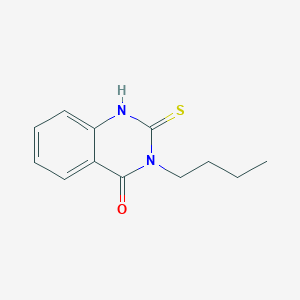
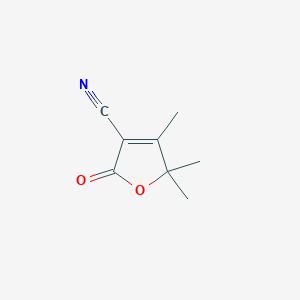
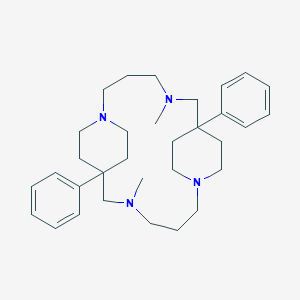
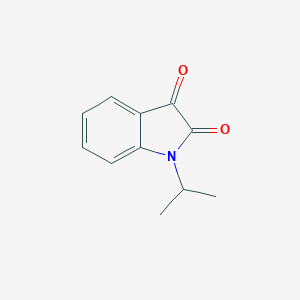
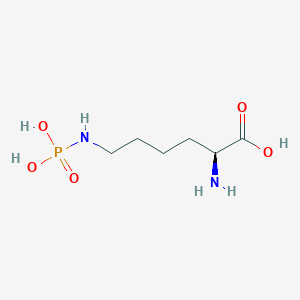


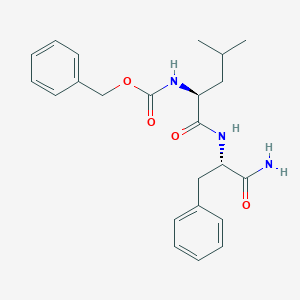
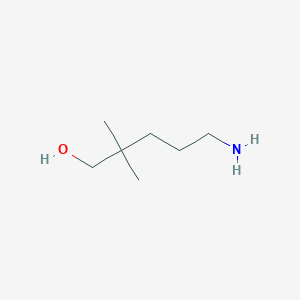

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
